molecular formula C12Fe3O12 B1143783 IRON DODECACARBONYL CAS No. 12088-65-2

IRON DODECACARBONYL

Cat. No.: B1143783
CAS No.: 12088-65-2
M. Wt: 503.66
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Description

Iron dodecacarbonyl (Fe₃(CO)₁₂), also known as trithis compound, is a metal carbonyl cluster characterized by a triangular arrangement of three iron atoms bridged by carbonyl (CO) ligands. It exists as a dark-green crystalline solid and is stabilized by methanol (5–10%) to prevent decomposition . The compound is synthesized via the controlled oxidation of iron pentacarbonyl (Fe(CO)₅) under specific conditions, often involving photolytic or thermal activation . Its structure comprises two terminal CO ligands on each iron atom and three bridging CO groups, contributing to its stability and reactivity in organometallic reactions .

This compound is widely used in catalysis, particularly in organic synthesis for cyclopropanation, C–H activation, and cross-coupling reactions . However, it poses significant safety risks, including acute toxicity, flammability, and environmental hazards due to its CO release upon decomposition .

Properties

CAS No.

12088-65-2

Molecular Formula

C12Fe3O12

Molecular Weight

503.66

Origin of Product

United States

Preparation Methods

Iron dodecacarbonyl can be synthesized through several methods:

Chemical Reactions Analysis

Iron dodecacarbonyl undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of iron dodecacarbonyl involves the coordination of its carbon monoxide ligands to the iron atoms, which facilitates various chemical reactions. The compound can undergo ligand exchange, oxidation, and reduction, depending on the reaction conditions . The coordination of ligands such as thioesters to the iron atoms can lead to the cleavage of bonds and the formation of new complexes .

Comparison with Similar Compounds

Comparison with Structurally Similar Metal Carbonyls

Iron Pentacarbonyl (Fe(CO)₅)

Structural and Synthetic Differences: Iron pentacarbonyl is a monomeric liquid with a trigonal bipyramidal geometry, where five CO ligands coordinate to a single iron atom . Unlike Fe₃(CO)₁₂, it lacks bridging CO groups and is synthesized via the direct reaction of finely divided iron with carbon monoxide under high pressure .

Reactivity and Applications :
Fe(CO)₅ serves as a precursor for Fe₃(CO)₁₂ and other iron carbonyl clusters. It is employed in catalysis for hydroformylation and carbonylation reactions . However, it is highly toxic and volatile, with an IDLH (Immediately Dangerous to Life or Health) value of 7 ppm due to its rapid CO release .

Property Fe₃(CO)₁₂ Fe(CO)₅
Structure Triangular Fe₃ cluster Monomeric trigonal bipyramid
CO Ligands 12 (9 terminal, 3 bridging) 5 terminal
Physical State Crystalline solid Liquid
Synthesis Oxidation of Fe(CO)₅ Fe + CO (high pressure)
Key Applications Cross-coupling, C–H activation Hydroformylation, precursor
Toxicity Acute toxicity (inhalation) IDLH = 7 ppm

Diiron Nonacarbonyl (Fe₂(CO)₉)

Structural and Functional Contrast: Diiron nonacarbonyl features a binuclear iron core with nine CO ligands, including three bridging and six terminal groups . It is less thermally stable than Fe₃(CO)₁₂ and decomposes at lower temperatures.

Reactivity: Fe₂(CO)₉ is used in catalytic hydrogenation and as a precursor for iron nanoparticles. Its lower nuclearity (two iron atoms vs. three in Fe₃(CO)₁₂) reduces its efficacy in multi-step organic transformations .

Property Fe₃(CO)₁₂ Fe₂(CO)₉
Nuclearity Trinuclear Dinuclear
CO Ligands 12 9
Thermal Stability High (decomposes >100°C) Moderate (decomposes ~60°C)
Catalytic Utility Broad (cyclopropanation) Limited (hydrogenation)

Comparison with Functional Analogues: Nickel Tetracarbonyl (Ni(CO)₄)

Ni(CO)₄ is a tetrahedral monomer with higher volatility and acute toxicity (IDLH = 2 ppm) compared to Fe₃(CO)₁₂ . It is primarily used in nickel refining and carbonylations but lacks the multi-metal reactivity of iron clusters .

Key Research Findings

  • Synthetic Pathways : Fe₃(CO)₁₂ is more synthetically versatile than Fe(CO)₅ due to its ability to transfer multiple CO ligands in catalytic cycles .
  • Safety Profile: Fe₃(CO)₁₂’s stabilization with methanol reduces its flammability but introduces additional toxicity risks compared to unstabilized Fe₂(CO)₉ .
  • Environmental Impact : All metal carbonyls release toxic CO, but Fe₃(CO)₁₂’s solid state minimizes airborne dispersion compared to liquid Fe(CO)₅ .

Q & A

Q. What are the standard protocols for synthesizing iron dodecacarbonyl, and what are the critical parameters influencing yield and purity?

Methodological Answer: Synthesis typically involves carbonylating iron precursors (e.g., iron pentacarbonyl) under controlled CO pressure and low temperatures. Critical parameters include:

  • Inert Atmosphere : Use of argon/nitrogen to prevent oxidation .
  • Temperature Control : Maintaining sub-ambient temperatures to stabilize intermediates.
  • Methanol Stabilization : Addition of 5–10% methanol to inhibit decomposition .
  • Purification : Chromatographic techniques under anaerobic conditions.
    Yield optimization requires iterative adjustment of CO flow rates and precursor ratios, validated via FTIR spectroscopy for carbonyl group identification.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?

Methodological Answer:

  • X-ray Crystallography : Resolves the Fe₃(CO)₁₂ cluster geometry, confirming trigonal symmetry and Fe–Fe bond distances .
  • Infrared (IR) Spectroscopy : Identifies ν(CO) stretching frequencies (1900–2100 cm⁻¹) to infer carbonyl ligand geometry.
  • Mössbauer Spectroscopy : Probes iron oxidation states and electronic environments.
  • Mass Spectrometry : Validates molecular ion peaks (e.g., [Fe₃(CO)₁₂]⁺) under soft ionization conditions.
    Data Interpretation: Cross-reference with computational models (DFT) to validate assignments .

Advanced Research Questions

Q. How can researchers design experiments to investigate the decomposition pathways of this compound under varying thermal conditions?

Methodological Answer:

  • Controlled Thermolysis : Use differential scanning calorimetry (DSC) to monitor exothermic decomposition events (≥80°C) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Track CO release and identify byproducts (e.g., Fe nanoparticles, methanol derivatives).
  • In Situ XRD/IR : Monitor structural changes during heating.
    Experimental Design: Apply the PICO framework to define:
    • Population : Fe₃(CO)₁₂ samples.
    • Intervention : Thermal stress (variable temperatures).
    • Comparison : Stabilized vs. unstabilized samples.
    • Outcome : Decomposition kinetics and pathways .

Q. What strategies reconcile discrepancies between experimental magnetic susceptibility data and theoretical predictions for this compound clusters?

Methodological Answer:

  • Data Contradiction Analysis :
    • Experimental : Measure magnetic susceptibility using SQUID magnetometry. This compound typically exhibits diamagnetism due to closed-shell Fe(0) centers.
    • Theoretical : Compare with DFT calculations of spin states and ligand field effects.
  • Resolution Strategies :
    • Sample Purity : Verify via elemental analysis; impurities (e.g., FeO) may introduce paramagnetism.
    • Model Refinement : Incorporate spin-orbit coupling and solvent effects in computational models .
    • Collaborative Validation : Cross-check data with independent labs to rule out instrumentation bias .

Q. How can computational modeling improve the understanding of this compound's reactivity in catalytic applications?

Methodological Answer:

  • DFT/Molecular Dynamics : Simulate ligand substitution reactions (e.g., CO displacement by PR₃) to predict catalytic intermediates.
  • Reaction Pathway Mapping : Identify transition states and activation barriers for CO transfer processes.
  • Benchmarking : Validate models against experimental kinetics (e.g., stopped-flow UV-Vis data).
    Interdisciplinary Integration: Combine computational results with surface-sensitive techniques (e.g., XPS) for heterogeneous catalysis studies .

Q. What are the challenges in studying this compound's stability under photolytic conditions, and how can they be mitigated?

Methodological Answer:

  • Challenges : Rapid ligand dissociation under UV light, leading to ill-defined intermediates.
  • Mitigation Strategies :
    • Time-Resolved Spectroscopy : Use ultrafast IR/pump-probe methods to capture short-lived species.
    • Cryogenic Trapping : Stabilize intermediates at 77 K for characterization.
    • Theoretical Probes : Map potential energy surfaces to predict photolytic pathways .

Q. How does methanol stabilization influence this compound's reactivity compared to unstabilized analogs?

Methodological Answer:

  • Comparative Studies :
    • Synthesis : Prepare both stabilized (Fe₃(CO)₁₂ + MeOH) and unstabilized samples.
    • Reactivity Assays : Compare CO release rates (TGA) and ligand substitution kinetics.
  • Mechanistic Insights : Methanol may act as a Lewis base, coordinating to Fe centers and altering electron density. Validate via NMR titration and XAS .

Data Presentation and Validation

Q. Table 1: Key Characterization Techniques for this compound

TechniqueApplicationCritical Parameters
X-ray CrystallographyMolecular structure determinationResolution < 1.0 Å, low-temperature data collection
FTIR SpectroscopyLigand geometry analysisHigh-resolution mode, inert gas purge
SQUID MagnetometryMagnetic behaviorSample encapsulation under argon

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